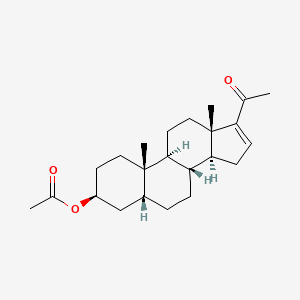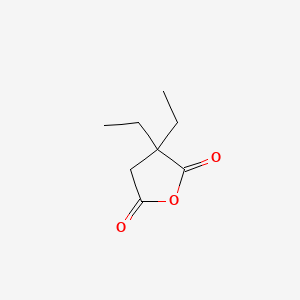
1,3-Bis((trimethylsilyl)ethynyl)benzene
Übersicht
Beschreibung
1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .
Molecular Structure Analysis
The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .Physical And Chemical Properties Analysis
1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1,3-Bis((trimethylsilyl)ethynyl)benzene can be used in organic synthesis for cross-coupling and as protected acetylenics . This compound can be used as a precursor for developing various complex organic compounds.
Material Science
In the field of material science, this compound can be used for polymerizations, click chemistry reactions, or cyclization . These processes are crucial in the development of new materials with unique properties.
Synthesis of Graphdiyne
1,3-Bis((trimethylsilyl)ethynyl)benzene is a starting monomer for synthesizing Graphdiyne (GDY), an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms . GDY has special nonlinear absorption (NLA) properties, which is different from graphene .
Nonlinear Absorption Material
As a starting monomer for synthesizing GDY, 1,3-Bis((trimethylsilyl)ethynyl)benzene also owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures (similar to GDY), which stimulates us to explore the NLA properties of this compound . It has excellent NLA characteristics in the visible light waveband .
Silicon Carbide Coating
This compound can be used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . Silicon carbide coating has various applications in electronics, semiconductors, and other industries.
Quantitative NMR Spectroscopy
1,3-Bis((trimethylsilyl)ethynyl)benzene can be used as a secondary standard in quantitative NMR (qNMR) spectroscopy . qNMR is a valuable tool in analytical chemistry for the quantification of unknown compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is primarily used in organic synthesis and research
Mode of Action
Similar compounds have been known to react with di (tert -butyl)aluminium hydride by hydroalumination, undergoing addition of one al-h bond to each c-c triple bond .
Result of Action
Given its use in organic synthesis, it is likely that its effects are more pronounced at the chemical level rather than the biological level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis((trimethylsilyl)ethynyl)benzene. It should be stored under inert gas, and exposure to air, moisture, and heat should be avoided . These factors can potentially affect the stability of the compound and its reactivity in chemical reactions .
Eigenschaften
IUPAC Name |
trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOZZMGMNVKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191557 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((trimethylsilyl)ethynyl)benzene | |
CAS RN |
38170-80-8 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?
A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















